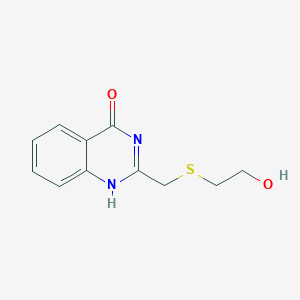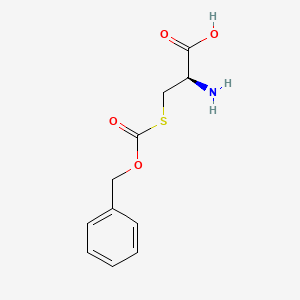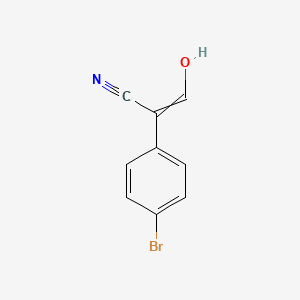![molecular formula C7H12Cl2N4 B7853172 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-ium-2-ylazanium;dichloride](/img/structure/B7853172.png)
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-ium-2-ylazanium;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-ium-2-ylazanium;dichloride” is a chemical substance with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, and medicine. This compound has garnered attention due to its potential in industrial applications and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-ium-2-ylazanium;dichloride” involves several steps, including specific reaction conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include:
One-step method: This involves a direct reaction between the starting materials under controlled conditions.
Two-step method: This involves an initial reaction followed by a secondary reaction to refine the product.
Hydrothermal method: This method uses high-temperature and high-pressure conditions to facilitate the reaction.
Template method: This involves using a template to guide the formation of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” often involves large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The use of catalysts and specific solvents can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Compound “5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-ium-2-ylazanium;dichloride” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Compound “5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-ium-2-ylazanium;dichloride” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological assays and experiments to study cellular processes and interactions.
Medicine: It has potential therapeutic applications and is being studied for its effects on various diseases.
Industry: It is used in the production of materials and chemicals for industrial applications.
Wirkmechanismus
The mechanism of action of compound “5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-ium-2-ylazanium;dichloride” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Compound “5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-ium-2-ylazanium;dichloride” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its similar chemical structure but different reactivity.
Compound B: Known for its similar applications in biology but different mechanism of action.
Compound C: Known for its similar industrial applications but different preparation methods.
The uniqueness of compound “this compound” lies in its specific combination of properties, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-ium-2-ylazanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;;/h4,9H,1-3H2,(H2,8,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCNOFNINCKBFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CC2=CN=C(N=C21)[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[NH2+]CC2=CN=C(N=C21)[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7853103.png)
![Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7853104.png)

![(1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B7853128.png)

![(4R,6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide](/img/structure/B7853144.png)


![[5-bromo-3-(hydroxymethyl)pyridin-2-yl]azanium;bromide](/img/structure/B7853175.png)




